The Specific Scientific Field: This application falls under the field of Medicinal Chemistry, specifically in the synthesis of RET inhibitors .
A Comprehensive and Detailed Summary of the Application: 4-Bromo-2,6-difluorobenzyl alcohol is used in the preparation of RET inhibitors . RET is a receptor tyrosine kinase, and inhibitors of RET can be used in the treatment of certain types of cancer.
4-Bromo-2,6-difluorobenzyl alcohol is an organic compound with the molecular formula and a molecular weight of approximately 223.01 g/mol. It is classified as a benzyl alcohol derivative, specifically featuring bromine and fluorine substituents on the benzene ring. The compound has several synonyms, including 4-bromo-2,6-difluorophenyl methanol and 4-bromo-2,6-difluorobenzenemethanol. Its structure consists of a benzene ring substituted with a bromine atom at the para position and two fluorine atoms at the ortho positions relative to the hydroxymethyl group .
The compound appears as a solid, typically white to pale yellow in color, with a melting point ranging from 76°C to 81°C . It is primarily used as an intermediate in organic synthesis and has been identified as a precursor for various pharmaceutical compounds, particularly RET inhibitors used in cancer therapies .
These reactions highlight its utility as a versatile intermediate in synthetic organic chemistry.
The primary synthesis method for 4-bromo-2,6-difluorobenzyl alcohol involves:
4-Bromo-2,6-difluorobenzyl alcohol is primarily utilized in:
Its unique structure allows it to participate in various chemical transformations that are valuable in medicinal chemistry and material science.
While specific interaction studies involving 4-bromo-2,6-difluorobenzyl alcohol are sparse, its role as an intermediate suggests potential interactions with biological targets during drug development processes. Investigations into its reactivity and compatibility with other pharmaceutical agents are necessary to better understand its full potential and safety profile.
Several compounds share structural similarities with 4-bromo-2,6-difluorobenzyl alcohol. Here are some notable examples:
Compound Name | Molecular Formula | Key Features |
---|---|---|
4-Bromo-3-fluorobenzyl alcohol | C7H7BrF | Contains one fluorine atom at the meta position |
2-Bromo-3,5-difluorobenzyl alcohol | C7H7BrF2 | Bromine at ortho position with two fluorines |
4-Chloro-2,6-difluorobenzyl alcohol | C7H7ClF2 | Chlorine instead of bromine |
The uniqueness of 4-bromo-2,6-difluorobenzyl alcohol lies in its specific combination of bromine and fluorine substituents on the benzene ring. This distinct arrangement influences its chemical reactivity and biological activity compared to similar compounds. Its application as a precursor for RET inhibitors further emphasizes its significance in pharmaceutical research .
Irritant